5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a nitrophenyl group, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives and nitrophenyl-containing molecules. These compounds may share structural features and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-13-20(14(2)27)21(16-4-3-9-24-11-16)18(10-23)22(25-13)31-12-19(28)15-5-7-17(8-6-15)26(29)30/h3-9,11,21,25H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLYAHHNYIRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CN=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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